3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea
Descripción
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-21(2,3)17-4-6-18(7-5-17)23-20(25)22-14-16-8-11-24(12-9-16)19-10-13-26-15-19/h4-7,16,19H,8-15H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVVAFHSLZOQCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps:
Formation of the Tert-butyl Phenyl Intermediate: The initial step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide.
Piperidine Derivative Synthesis: The next step involves the synthesis of the piperidine derivative, which can be achieved by reacting tetrahydrofuran with piperidine under acidic conditions.
Urea Formation: The final step involves the reaction of the tert-butyl phenyl intermediate with the piperidine derivative in the presence of a urea-forming reagent such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Electrophiles like halogens, nucleophiles like amines
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs differ in substituents on the phenyl or piperidine rings, significantly altering physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Critical Analysis of Substituent Effects
tert-Butyl vs. Trifluoromethyl (CF₃): The target compound’s 4-tert-butylphenyl group increases lipophilicity, favoring passive diffusion across membranes.
Oxolan (Tetrahydrofuran) vs. 2-Oxaadamantyl:
- The oxolan-3-yl ring in the target compound offers a balance of solubility (via oxygen) and steric flexibility. Compounds like 18 with 2-oxaadamantyl groups exhibit rigid, bulky structures that may improve receptor binding but reduce solubility .
Urea Backbone Modifications: Compound 4f replaces the piperidine-oxolan system with an azetidinone (4-membered β-lactam analog), which is associated with antiproliferative activity but may introduce synthetic complexity .
Sulfonyl and Fluorine Additions:
Actividad Biológica
3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, which includes a tert-butyl group, a phenyl ring, a tetrahydrofuran moiety, and a piperidine ring, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is . The compound's structural features contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.51 g/mol |
| IUPAC Name | 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea |
| CAS Number | 2034555-60-5 |
The biological activity of 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea is primarily attributed to its ability to interact with specific molecular targets such as receptors or enzymes. The compound may modulate cellular signaling pathways through:
- Receptor Binding : The piperidine and tetrahydrofuran moieties facilitate binding to various receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits various biological activities, including:
Anticancer Activity
Studies have shown that derivatives of urea compounds can possess anticancer properties. For instance, similar compounds have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. The potential for 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea to act as an anticancer agent warrants further investigation.
Neuropharmacological Effects
Given the presence of the piperidine structure, this compound may influence central nervous system (CNS) activity. Research into related compounds suggests possible applications in treating neurodegenerative diseases or psychiatric disorders by modulating neurotransmitter levels.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of similar compounds, providing insights into their biological activities:
-
Study on Urea Derivatives :
- A study investigated the effects of urea derivatives on cancer cell lines, revealing that certain structural modifications enhance cytotoxicity against specific cancers.
- Findings indicated that compounds with piperidine rings showed increased binding affinity to cancer-related targets.
-
Neuropharmacological Research :
- Research into piperidine-containing compounds demonstrated their potential in modulating dopamine and serotonin receptors.
- This suggests that 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea could similarly affect mood and cognition.
Q & A
Q. What are the key synthetic routes for 3-(4-tert-butylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea?
The synthesis involves multi-step protocols:
- Step 1 : Alkylation of a phenyl ring with tert-butyl chloride using potassium tert-butoxide as a base to form the tert-butylphenyl intermediate.
- Step 2 : Functionalization of the piperidine ring, including coupling with oxolan-3-yl groups via nucleophilic substitution or reductive amination.
- Step 3 : Urea bridge formation using carbodiimide-mediated coupling between the tert-butylphenyl amine and the piperidinylmethyl intermediate. Critical conditions include anhydrous solvents (e.g., THF), controlled temperatures (0–25°C), and purification via column chromatography .
Q. What structural features contribute to this compound’s biological activity?
The molecule combines:
- Tert-butylphenyl group : Enhances lipophilicity and receptor binding via hydrophobic interactions.
- Piperidine-oxolan hybrid : Facilitates hydrogen bonding and conformational flexibility, critical for target engagement.
- Urea linkage : Acts as a hydrogen-bond donor/acceptor, common in enzyme inhibitors. These features are linked to increased binding affinity in cancer-related targets (e.g., kinases) and modulation of neurotransmitter receptors (e.g., dopamine D2) .
Q. What preliminary assays are used to assess its biological activity?
Initial screening typically includes:
- In vitro enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases.
- Cell viability assays (e.g., MTT): Evaluate cytotoxicity in cancer cell lines.
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors). Controls: Use reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can contradictory data in binding affinity studies be resolved?
Discrepancies often arise from:
- Assay conditions : Variability in buffer pH, ionic strength, or co-solvents (e.g., DMSO).
- Target conformational states : Use cryo-EM or X-ray crystallography to confirm binding poses.
- Data normalization : Standardize against a common reference compound (e.g., ATP for kinases). Methodological validation via orthogonal techniques (e.g., SPR for kinetic analysis, ITC for thermodynamics) is recommended .
Q. What strategies optimize the compound’s selectivity for specific receptors?
Structural modifications guided by SAR include:
- Substitution on the phenyl ring : Electron-withdrawing groups (e.g., -F) improve selectivity for serotonin receptors over dopamine receptors.
- Piperidine-oxolan linker variation : Shorter linkers reduce off-target interactions with CYP450 enzymes.
- Urea bioisosteres : Replacing urea with carbamate or thiourea alters hydrogen-bonding patterns. Computational docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations help prioritize synthetic targets .
Q. How does the compound’s stability under physiological conditions impact experimental design?
Stability assays reveal:
- pH-dependent degradation : Rapid hydrolysis in acidic environments (e.g., lysosomes) necessitates formulation in enteric-coated nanoparticles for in vivo studies.
- Metabolic susceptibility : CYP3A4-mediated oxidation of the oxolan ring requires co-administration of metabolic inhibitors (e.g., ketoconazole) in pharmacokinetic assays. Analytical methods: HPLC-MS for metabolite profiling, accelerated stability testing (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
